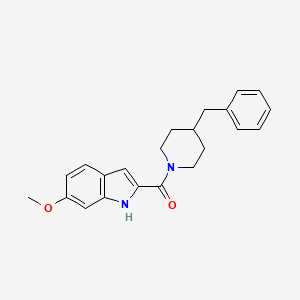![molecular formula C12H17Cl2N3O2 B7535682 4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMXAA and has been extensively studied for its anti-tumor and anti-viral properties.
科学研究应用
DMXAA has been extensively studied for its anti-tumor and anti-viral properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. DMXAA has also been shown to have anti-viral properties against a range of viruses, including influenza, herpes simplex virus, and hepatitis C virus.
作用机制
The mechanism of action of DMXAA is not fully understood, but it is thought to work by activating the immune system. DMXAA stimulates the production of cytokines, which are signaling molecules that activate the immune system. This activation leads to the destruction of tumor cells and infected cells.
Biochemical and physiological effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). DMXAA also increases the production of reactive oxygen species (ROS), which can lead to cell death. Additionally, DMXAA has been shown to increase the permeability of blood vessels, which can enhance the delivery of chemotherapy drugs to tumor cells.
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and there is a significant body of literature on its properties and applications. However, DMXAA has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It also has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for research on DMXAA. One area of interest is the development of new synthesis methods that can produce DMXAA more efficiently. Another area of research is the optimization of DMXAA for use in cancer therapy. This could involve the development of new drug delivery methods or the combination of DMXAA with other drugs. Additionally, there is interest in exploring the anti-viral properties of DMXAA further and developing it as a potential treatment for viral infections.
Conclusion:
In conclusion, DMXAA is a chemical compound that has significant potential applications in various fields, including cancer therapy and viral infection treatment. Its anti-tumor and anti-viral properties, mechanism of action, and biochemical and physiological effects have been extensively studied. Although it has advantages and limitations for lab experiments, there are several future directions for research on DMXAA that could lead to new treatments and therapies.
合成方法
DMXAA is synthesized by reacting 4,5-dichloropyrrole-2-carboxylic acid with N-[(4-methylmorpholin-2-yl)methyl]amine in the presence of a coupling agent. The resulting product is then treated with thionyl chloride to yield DMXAA. The synthesis method is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3O2/c1-16-3-4-19-8(7-16)6-15-12(18)10-5-9(13)11(14)17(10)2/h5,8H,3-4,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQNAHYSYJJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNC(=O)C2=CC(=C(N2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)
![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)
![N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide](/img/structure/B7535618.png)

![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)
![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)
![3-amino-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7535645.png)
![1-[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535647.png)

![1-[3-[(dimethylamino)methyl]phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535649.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)

![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)